molecular formula C9H9NO B033551 (S)-(-)-4-Methylmandelonitrile CAS No. 105452-15-1

(S)-(-)-4-Methylmandelonitrile

Cat. No. B033551
CAS RN: 105452-15-1
M. Wt: 147.17 g/mol
InChI Key: KKGXJLAWLSJRGK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(-)-4-Methylmandelonitrile is a chemical compound with the molecular formula C9H9NO. It is a chiral molecule and exists in two enantiomeric forms, (S)-(-)-4-Methylmandelonitrile and (R)-(+)-4-Methylmandelonitrile. The (S)-(-)-4-Methylmandelonitrile is of great interest to scientific researchers due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of (S)-(-)-4-Methylmandelonitrile is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the nitrile group. The compound has also been shown to exhibit chiral recognition properties, which makes it useful in asymmetric synthesis.
Biochemical and Physiological Effects:
(S)-(-)-4-Methylmandelonitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-(-)-4-Methylmandelonitrile in laboratory experiments is its high enantiomeric excess. This makes it useful in the synthesis of chiral compounds, where the chirality of the starting material is critical to the success of the reaction. However, one of the limitations of using (S)-(-)-4-Methylmandelonitrile is its cost, which can be relatively high compared to other starting materials.

Future Directions

There are many potential future directions for the study of (S)-(-)-4-Methylmandelonitrile. One area of interest is its use in the synthesis of new chiral compounds for use in pharmaceuticals. Another potential direction is the study of its chiral recognition properties, which could lead to the development of new chiral sensors and catalysts. Additionally, the use of (S)-(-)-4-Methylmandelonitrile in the synthesis of new materials, such as chiral polymers and liquid crystals, is also an area of interest.

Synthesis Methods

The synthesis of (S)-(-)-4-Methylmandelonitrile can be achieved through various methods. One of the most common methods is through the reaction of (S)-(-)-1-phenylethanol with potassium cyanide in the presence of a catalyst. The reaction yields (S)-(-)-4-Methylmandelonitrile with high enantiomeric excess.

Scientific Research Applications

(S)-(-)-4-Methylmandelonitrile has been extensively studied for its potential applications in various fields. One of the main areas of interest is its use as a chiral building block in the synthesis of pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral compounds, including chiral amino acids and chiral β-lactams. (S)-(-)-4-Methylmandelonitrile has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

105452-15-1

Product Name

(S)-(-)-4-Methylmandelonitrile

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-hydroxy-2-(4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1

InChI Key

KKGXJLAWLSJRGK-SECBINFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C#N)O

SMILES

CC1=CC=C(C=C1)C(C#N)O

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)O

synonyms

(S)-(-)-4-METHYLMANDELONITRILE

Origin of Product

United States

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